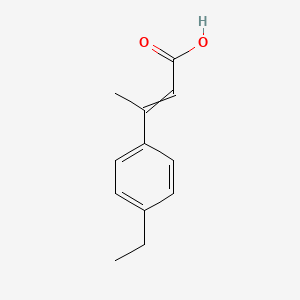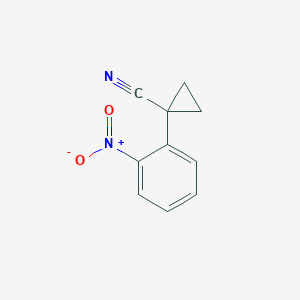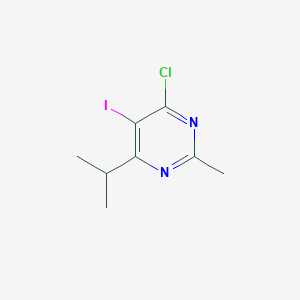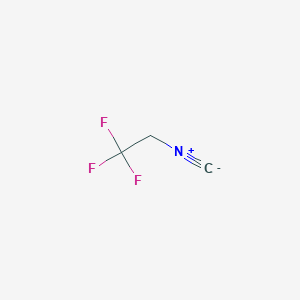![molecular formula C14H9N3O4 B11725147 2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a heterocyclic compound that features a furan ring substituted with a cyano group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves the reaction of 4-nitrobenzaldehyde with furan derivatives under specific conditions. One common method includes the use of a Knoevenagel condensation reaction, where the aldehyde group of 4-nitrobenzaldehyde reacts with a cyanoacetic acid derivative in the presence of a base such as piperidine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets such as bacterial enzymes, disrupting their normal function and leading to antibacterial effects. The nitrophenyl group may play a crucial role in binding to these targets, while the cyano group could be involved in electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
- 2-Cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
- 2-Cyano-3-[5-(4-aminophenyl)furan-2-yl]prop-2-enamide
Uniqueness
2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its reactivity and biological activity. The presence of both the cyano and nitrophenyl groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C14H9N3O4 |
|---|---|
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)17(19)20/h1-7H,(H2,16,18) |
Clave InChI |
JQXWIOSLMWABPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)

![2-[4-(tert-Butyl)phenyl]pyrrole](/img/structure/B11725074.png)




![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)
![N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B11725116.png)


![3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11725151.png)

![2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)
